

Application Notes and Protocols for In Vivo Studies with TCH-165

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Compound of Interest

Compound Name: TCH-165

Cat. No.: B15574148

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TCH-165 is a novel small molecule modulator of proteasome assembly that enhances the proteolytic activity of the 20S proteasome.^{[1][2][3][4]} It achieves this by regulating the dynamic equilibrium between the 20S and 26S proteasome complexes, ultimately favoring 20S-mediated degradation of intrinsically disordered proteins (IDPs).^{[1][2][3][4]} This mechanism of action makes **TCH-165** a promising therapeutic candidate for various diseases, including cancers characterized by the overexpression of oncoproteins like c-MYC, and neurodegenerative disorders associated with the accumulation of IDPs such as α -synuclein and tau.^{[1][3][5][6]}

These application notes provide detailed guidance on the selection of an appropriate vehicle for in vivo studies with **TCH-165**, along with protocols for formulation preparation and administration.

Physicochemical Properties and Solubility of TCH-165

A thorough understanding of the physicochemical properties of **TCH-165** is critical for selecting a suitable vehicle for in vivo administration.

Property	Value	Source
Molecular Weight	595.73 g/mol	[2]
Appearance	Light yellow to yellow solid	[2]
Solubility	Soluble in DMSO and Methanol.[2] In another source, soluble in DMSO and ethanol (100 mM).	[2]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 2 years.	[2][4]

Recommended Vehicle for In Vivo Studies

Based on published preclinical studies, the recommended vehicle for oral administration of **TCH-165** in mice is a suspension of propylene glycol and 5% dextrose in water.

Recommended Vehicle Formulation:

A homogeneous suspension in a 3:7 (v/v) ratio of propylene glycol to 5% dextrose in water. This vehicle was successfully used for oral gavage administration of **TCH-165** at a dose of 100 mg/kg in CD-1 mice.[7]

Alternative Vehicle Formulations:

For researchers exploring other administration routes or requiring different formulation properties, the following have been suggested for compounds with similar solubility profiles:

- 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: This formulation can achieve a solubility of at least 6.25 mg/mL.[4]
- 10% DMSO, 90% Corn oil: This is another option for achieving a clear solution, particularly if a longer dosing period is not required.[4]

Experimental Protocols

Protocol 1: Preparation of TCH-165 Formulation for Oral Gavage

This protocol describes the preparation of the recommended vehicle for in vivo studies in mice.

Materials:

- **TCH-165** powder
- Propylene glycol (PG)
- 5% Dextrose solution (sterile)
- Sterile conical tubes (15 mL or 50 mL)
- Vortex mixer
- Calibrated pipettes

Procedure:

- Calculate the required amounts: Determine the total volume of the formulation needed based on the number of animals and the dosing volume. For example, for a 100 mg/kg dose in a 25 g mouse with a dosing volume of 100 μ L, the concentration required is 25 mg/mL.
- Prepare the vehicle: In a sterile conical tube, prepare the 3:7 (v/v) propylene glycol:5% dextrose vehicle. For example, to prepare 10 mL of the vehicle, add 3 mL of propylene glycol to 7 mL of 5% dextrose solution.
- Weigh **TCH-165**: Accurately weigh the required amount of **TCH-165** powder.
- Prepare the suspension: a. Add a small volume of the prepared vehicle to the **TCH-165** powder to create a paste. This helps in wetting the powder and preventing clumping. b. Gradually add the remaining vehicle to the paste while continuously vortexing to ensure a homogeneous suspension.
- Storage and Handling: It is recommended to prepare the formulation fresh daily. If short-term storage is necessary, store it protected from light at 4°C. Before each administration, vortex

the suspension vigorously to ensure uniformity.

Protocol 2: Administration of TCH-165 by Oral Gavage in Mice

This protocol outlines the standard procedure for administering the prepared **TCH-165** formulation. All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Materials:

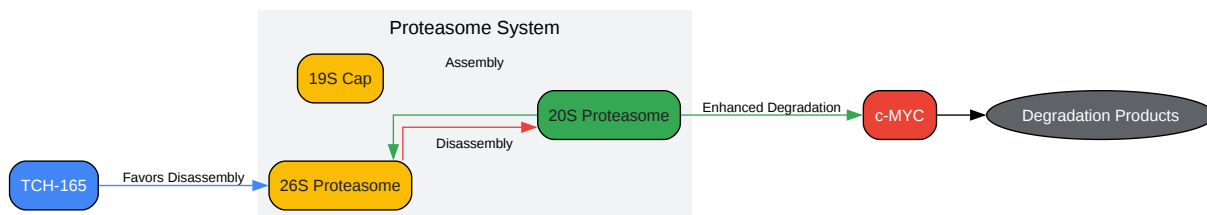
- Prepared **TCH-165** suspension
- Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped for adult mice)
- Syringes (1 mL)
- Animal scale

Procedure:

- **Animal Preparation:** Weigh each mouse to determine the correct dosing volume.
- **Dose Preparation:** Vortex the **TCH-165** suspension vigorously. Draw the calculated volume of the suspension into a syringe fitted with a gavage needle.
- **Animal Restraint:** Gently but firmly restrain the mouse.
- **Gavage Administration:** a. Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth. b. Allow the mouse to swallow the tip of the needle, then gently guide it down the esophagus into the stomach. Do not force the needle. c. Once the needle is in the correct position, dispense the formulation smoothly. d. Carefully withdraw the needle.
- **Monitoring:** Observe the animal for any signs of distress after administration.

Signaling Pathway of TCH-165

TCH-165 modulates the ubiquitin-proteasome system to enhance the degradation of specific proteins. A key target is the oncoprotein c-MYC, which is often overexpressed in cancers.

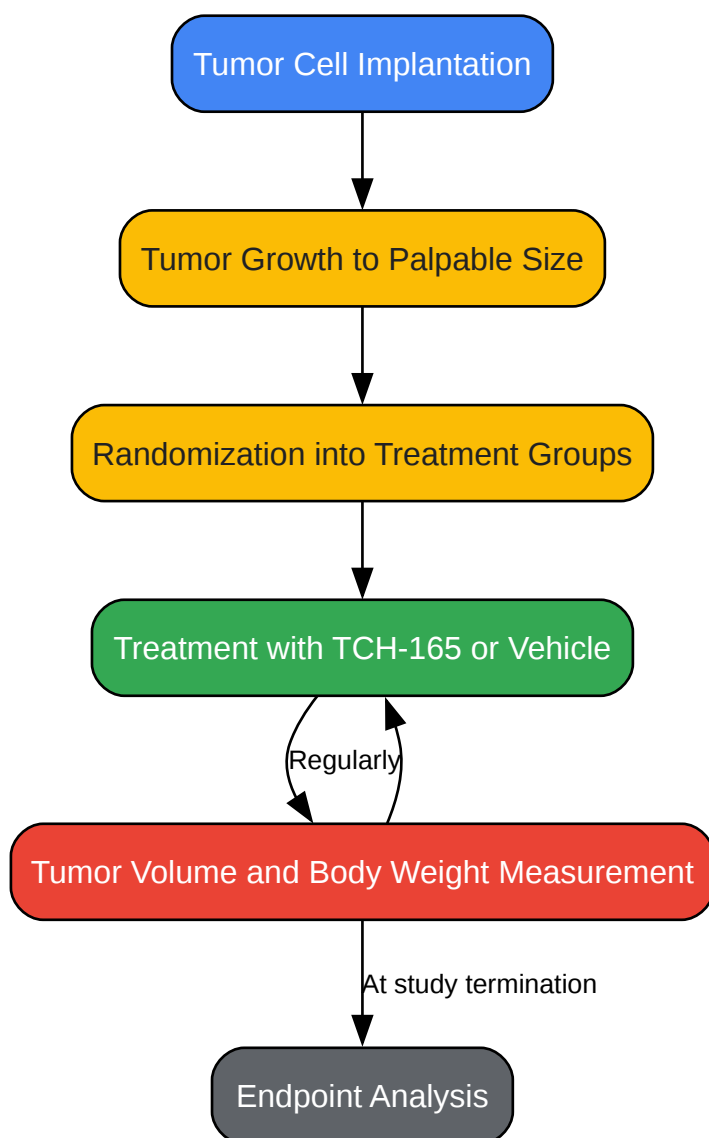


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Caption: **TCH-165** signaling pathway.

Experimental Workflow for In Vivo Efficacy Study

A typical workflow for evaluating the in vivo efficacy of **TCH-165** in a xenograft tumor model is outlined below.



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